molecular formula C12H18N2O4 B14699457 5-Ethyl-1-(4-hydroxycyclohexyl)barbituric acid CAS No. 21330-83-6

5-Ethyl-1-(4-hydroxycyclohexyl)barbituric acid

Cat. No.: B14699457
CAS No.: 21330-83-6
M. Wt: 254.28 g/mol
InChI Key: LBMRMURJSIRKLH-UHFFFAOYSA-N
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Description

5-Ethyl-1-(4-hydroxycyclohexyl)barbituric acid is a derivative of barbituric acid, a compound known for its central nervous system depressant properties. This specific derivative is characterized by the presence of an ethyl group at the 5-position and a hydroxycyclohexyl group at the 1-position of the barbituric acid core. The molecular formula of this compound is C12H18N2O4, and it has a molecular weight of 254.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-(4-hydroxycyclohexyl)barbituric acid typically involves the reaction of barbituric acid with ethyl iodide and 4-hydroxycyclohexylamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide is used to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is often automated to ensure consistency and efficiency. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-(4-hydroxycyclohexyl)barbituric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Alkylating Agents: Ethyl iodide, methyl iodide.

    Arylating Agents: Phenyl iodide, benzyl chloride

Major Products Formed

Scientific Research Applications

5-Ethyl-1-(4-hydroxycyclohexyl)barbituric acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other barbituric acid derivatives.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential use as a sedative or anticonvulsant.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Ethyl-1-(4-hydroxycyclohexyl)barbituric acid involves its interaction with the central nervous system. It acts as a nonselective central nervous system depressant by promoting the binding of inhibitory gamma-aminobutyric acid (GABA) subtype receptors. This modulation of chloride currents through receptor channels leads to an overall inhibitory effect on neuronal activity. Additionally, it inhibits glutamate-induced depolarizations, further contributing to its depressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-1-(4-hydroxycyclohexyl)barbituric acid is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of the hydroxycyclohexyl group at the 1-position and the ethyl group at the 5-position differentiates it from other barbiturates, potentially leading to unique interactions with biological targets and distinct therapeutic applications .

Properties

CAS No.

21330-83-6

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

5-ethyl-1-(4-hydroxycyclohexyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H18N2O4/c1-2-9-10(16)13-12(18)14(11(9)17)7-3-5-8(15)6-4-7/h7-9,15H,2-6H2,1H3,(H,13,16,18)

InChI Key

LBMRMURJSIRKLH-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O

Origin of Product

United States

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